molecular formula C8H7ClN2O B1346436 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one CAS No. 89938-22-7

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one

Cat. No.: B1346436
CAS No.: 89938-22-7
M. Wt: 182.61 g/mol
InChI Key: WXIXSRNTPHCSPF-UHFFFAOYSA-N
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Description

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a suitable carbonyl compound, followed by chlorination.

    Cyclization Reaction: o-Phenylenediamine reacts with a carbonyl compound (such as a diketone) to form the quinoxaline core.

    Chlorination: The resulting quinoxaline derivative is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, efficient purification techniques, and ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Quinoxaline derivatives.

    Reduction: Dihydroquinoxaline or tetrahydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Chloro-3,4-dihydroquinoxalin-2(1h)-one would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chlorine atom and the quinoxaline core can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the chlorine atom.

    6-Methyl-3,4-dihydroquinoxalin-2(1h)-one: A similar compound with a methyl group instead of a chlorine atom.

    6-Bromo-3,4-dihydroquinoxalin-2(1h)-one: A brominated analogue.

Uniqueness

6-Chloro-3,4-dihydroquinoxalin-2(1h)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with biological targets.

Properties

IUPAC Name

6-chloro-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)10-4-8(12)11-6/h1-3,10H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIXSRNTPHCSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(N1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60300699
Record name 6-chloro-3,4-dihydroquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89938-22-7
Record name MLS002920449
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138387
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-3,4-dihydroquinoxalin-2(1h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60300699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (5.10 g) is added to a mixture of 6-chloro-1,2-dihydroquinoxalin-2-one (5.60 g), and ethanol (200 ml). The resultant solution is stirred for 2.5 hr at 20°-25°. The material is partitioned between water and ethyl acetate, the phases are separated, the organic phase is dried over magnesium sulfate and concentrated under reduced pressure to give a solid which is recrystallized from ethyl acetate/hexane to give the title compound, mp 171°-174°; IR (mineral oil) 2953, 2925, 1687, 1517, 1408, 1307 and 1299 cm-1 ; NMR (CDCl3 -MeOD) 6.6-6.8 and 3.95 δ; MS (m/z) 182, 153.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 6-chloro-3,4-dihydroquinoxalin-2(1H)-one formed?

A1: this compound (8a) is not directly synthesized but rather obtained as a photochemical product. The research abstract describes its formation through the irradiation of 7-chloro-4,5-epoxy-5-phenyl-1,3,4–5-tetrahydro-2H-1,4-benzodiazepin-2-one (6a) []. This oxaziridine compound (6a) undergoes a ring contraction reaction upon exposure to light, leading to the formation of 8a [].

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